
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a complex organic compound featuring a unique structural makeup that includes a pyridine, thiophene, and azetidine core along with a pyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can be achieved through multi-step organic synthesis. Key steps typically involve:
Formation of the azetidine core via cyclization reactions.
Introduction of the pyran moiety through an etherification reaction.
Coupling of the thiophene and pyridine rings via cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: For large-scale production, optimization of reaction conditions is crucial. Industrial methods may utilize continuous flow reactors to enhance reaction rates and yields while minimizing the production of by-products. Efficient purification steps like chromatography or recrystallization are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to modify the functional groups present.
Substitution: The presence of reactive sites allows for substitution reactions, particularly on the thiophene and pyridine rings.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: Halogens and nitrating agents are often used for electrophilic substitution reactions.
Major Products: The major products of these reactions vary based on the specific reagents and conditions but can include halogenated, nitrated, or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the study of reaction mechanisms and development of new synthetic methodologies.
Biology: Its structural complexity makes it a valuable probe for investigating biological pathways and interactions, particularly in the study of enzyme-substrate relationships.
Medicine: Potential medicinal applications include acting as a lead compound in the development of new pharmaceuticals, particularly due to its potential biological activity stemming from its unique structure.
Industry: It may be utilized in the development of new materials or as a catalyst in industrial chemical reactions.
Wirkmechanismus
The specific mechanism by which 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one exerts its effects largely depends on the context of its application. Generally, its effects arise from its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that can bind to the compound.
Pathways Involved: Interaction with these targets can trigger a cascade of biochemical events that lead to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some compounds similar in structure and application include:
4-(thiophen-2-yl)pyridin-2(1H)-one derivatives
Azetidine-based compounds with different substituents
Pyran-based compounds with alternative side chains
Uniqueness: What sets 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one apart is its unique combination of functional groups and rigid structure, offering diverse reactivity and broad application potential.
This fascinating compound holds significant promise across multiple scientific domains, and its detailed exploration could pave the way for novel innovations in chemistry and beyond.
Eigenschaften
IUPAC Name |
1-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-4-thiophen-2-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-12-6-13(7-19(24)26-12)27-14-9-22(10-14)20(25)16-11-21(2)18(23)8-15(16)17-4-3-5-28-17/h3-8,11,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJASMREPJWRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2914099.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2914101.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)
![3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2914105.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2914107.png)

![1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2914110.png)
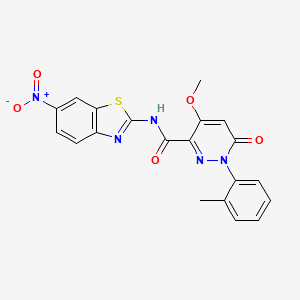
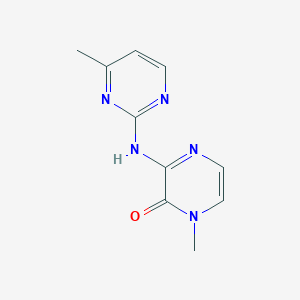
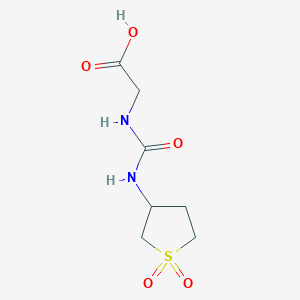
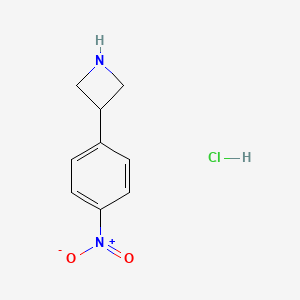
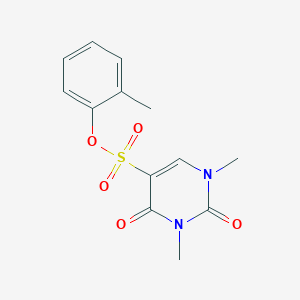
![N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2914122.png)
